Chlorhydrate de 3-fluoro-4-morpholinoaniline

Vue d'ensemble

Description

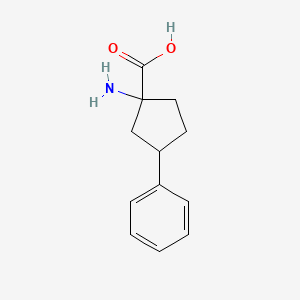

3-Fluoro-4-morpholinoaniline is a fluorinated aniline linked to a morpholine . It is used as a synthesis intermediate for Schiff bases, carbon nanodots, and carbamates in applications of APIs, OLEDs, and antimicrobials .

Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid. It was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .Molecular Structure Analysis

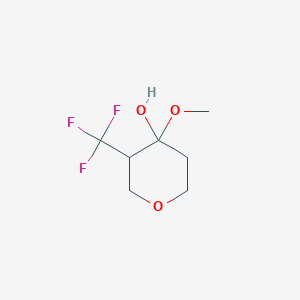

The molecular formula of 3-Fluoro-4-morpholinoaniline is C10H13FN2O . It has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups .Chemical Reactions Analysis

By having the accessible primary amine, 3-fluoro-4-morpholinoaniline reacts with aldehyde to form Schiff bases .Physical And Chemical Properties Analysis

3-Fluoro-4-morpholinoaniline is a solid at 20 degrees Celsius . Its molecular weight is 196.23 g/mol .Applications De Recherche Scientifique

Propriétés antibactériennes

Une série de nouveaux amides de N-(1-(3-fluoro-4-morpholinophényl)-1H-tétrazol-5-yl) ont été synthétisés et criblés pour leurs propriétés antibactériennes in vitro contre des souches bactériennes médicinalement pertinentes telles que Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa et Bacillus cerus . Les composés ont montré une activité antibactérienne significative .

Inhibiteurs de l'enzyme ADN gyrase

Les molécules synthétisées ont été avec succès criblées comme inhibiteurs de l'enzyme ADN gyrase en utilisant des études in silico . Des études de simulation d'amarrage moléculaire ont été réalisées pour identifier les ligands responsables de l'activité antibactérienne .

Synthèse de sulfonamides et de carbamates

Le composé précurseur 3-fluoro-4-morpholinoaniline est un intermédiaire important de la ligne de médicaments antibiotiques linezolide . Une série de nouveaux sulfonamides et carbamates ont été synthétisés avec de bons rendements par la réaction de chlorures de sulfonyle d'aryle substitués et de chloroformiates d'aryle/acyclique substitués avec le composé précurseur .

Activité antimicrobienne

La plupart des sulfonamides et des carbamates synthétisés ont montré une activité antimicrobienne bonne à puissante . Les dérivés de sulfonamide se sont comportés comme des agents antifongiques puissants par rapport aux dérivés de carbamate .

Étude d'amarrage moléculaire

Des études d'amarrage moléculaire ont été réalisées pour prédire l'affinité et l'orientation des composés synthétisés au site enzymatique actif . Les composés testés ont montré de bonnes affinités de liaison et ont formé des liaisons hydrogène avec un environnement d'acides aminés au site actif .

Amélioration du rendement quantique de la photoluminescence

Les nanodots de carbone de phénylènediamine décorés de 4-morpholinoaniline présentent un rendement quantique de photoluminescence amélioré de 28,3% à 41,8% . La 4-morpholinoaniline fluorée (3-fluoro-4-morpholinoaniline) peut être appliquée pour régler la longueur d'onde d'émission des nanodots de carbone .

Synthèse de la base de Schiff

Une nouvelle base de Schiff, (E)-1-(((3-fluoro-4-morpholinophényl)imino)méthyl)naphtalène-2-ol a été synthétisée . La structure du produit a été élucidée par des données spectroscopiques telles que les techniques spectroscopiques UV–Visible, IR, Mass, 1H-RMN et 13C-RMN et par des études de diffraction des rayons X sur monocristal .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-Fluoro-4-morpholinoaniline hydrochloride is an important intermediate of the antibiotic drug linezolid . It is known to interact with bacterial topoisomerase II gyrase A, a key enzyme involved in DNA replication . This interaction inhibits the function of the enzyme, thereby disrupting bacterial growth .

Mode of Action

The compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . By having the accessible primary amine, 3-fluoro-4-morpholinoaniline hydrochloride reacts with aldehyde to form Schiff bases . These Schiff bases are known to inhibit biofilm formation, showing better inhibition than linezolid .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria by interacting with topoisomerase II gyrase A . This interaction disrupts the supercoiling and relaxation of DNA, which are crucial steps in DNA replication . As a result, bacterial growth is inhibited .

Pharmacokinetics

It is metabolized in the liver and excreted primarily in the urine .

Result of Action

The primary result of the action of 3-Fluoro-4-morpholinoaniline hydrochloride is the inhibition of bacterial growth . By interacting with topoisomerase II gyrase A and disrupting DNA replication, the compound prevents bacteria from multiplying . This makes it a valuable compound in the development of antimicrobial agents .

Analyse Biochimique

Biochemical Properties

3-Fluoro-4-morpholinoaniline hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. It interacts with enzymes such as topoisomerase II and proteins involved in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can inhibit the activity of these enzymes and proteins, thereby preventing cancer cell growth .

Cellular Effects

The effects of 3-Fluoro-4-morpholinoaniline hydrochloride on various types of cells and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can downregulate the expression of genes involved in cell survival and upregulate genes associated with apoptosis .

Molecular Mechanism

At the molecular level, 3-Fluoro-4-morpholinoaniline hydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes such as topoisomerase II, inhibiting their activity. This binding interaction often involves the formation of hydrogen bonds and other non-covalent interactions. Additionally, it can inhibit the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-morpholinoaniline hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that its inhibitory effects on cancer cells can persist over time, although the degree of inhibition may decrease as the compound degrades .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-morpholinoaniline hydrochloride vary with different dosages in animal models. At low doses, it can effectively inhibit cancer cell proliferation without causing significant toxicity. At higher doses, it may cause adverse effects such as toxicity to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of cancer cell growth .

Metabolic Pathways

3-Fluoro-4-morpholinoaniline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound can be metabolized into several intermediate products, which may also have biological activity .

Transport and Distribution

Within cells and tissues, 3-Fluoro-4-morpholinoaniline hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in specific tissues, particularly those with high metabolic activity, such as cancerous tissues .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-morpholinoaniline hydrochloride is critical for its activity and function. It is often found in the cytoplasm and nucleus of cells, where it can interact with its target enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its efficacy .

Propriétés

IUPAC Name |

3-fluoro-4-morpholin-4-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPSSVBSBPDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677610 | |

| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94442-23-6, 2689-38-5 | |

| Record name | Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94442-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile](/img/structure/B1502699.png)

![1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502706.png)

![1-{4-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502707.png)

![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)